molecular formula C11H7ClN4 B5885788 1h-Imidazo[4,5-b]pyridine, 6-chloro-2-(3-pyridinyl)-

1h-Imidazo[4,5-b]pyridine, 6-chloro-2-(3-pyridinyl)-

Cat. No.: B5885788
M. Wt: 230.65 g/mol
InChI Key: HVVOZSJPEUQWMC-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyridine, 6-chloro-2-(3-pyridinyl)- (CAS: 312757-50-9) is a heterocyclic compound featuring a fused imidazole-pyridine core. Its molecular formula is C₁₁H₇ClN₄, with a chloro substituent at position 6 and a 3-pyridinyl group at position 2 . This structure is synthesized via cyclization of 2,3-diaminopyridine derivatives with aldehydes under oxidative conditions, often using sodium dithionite (Na₂S₂O₄) as a reductant and air as an oxidant . The compound’s dual aromatic systems and electron-withdrawing substituents make it a scaffold of interest in medicinal chemistry, particularly for kinase inhibition and anticancer applications .

Properties

IUPAC Name

6-chloro-2-pyridin-3-yl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-8-4-9-11(14-6-8)16-10(15-9)7-2-1-3-13-5-7/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVOZSJPEUQWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-b]pyridine, 6-chloro-2-(3-pyridinyl)- typically involves the construction of the imidazopyridine skeleton from readily available starting materials. One common method involves the nucleophilic substitution of halogen in 2-chloro-3-nitropyridine, followed by reduction of the nitro group to form 2,3-diaminopyridine . This intermediate can then undergo cyclization reactions to form the imidazopyridine core.

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. For example, the use of environmentally benign solvents such as water and isopropanol has been reported . Additionally, the use of recyclable catalysts like Al3±exchanged K10 clay has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Pyridinyl Group at Position 2

The 3-pyridinyl group may be introduced during cyclization if the starting aldehyde contains a pyridinyl substituent. For example, analogous systems use substituted aldehydes to direct substituent placement . Post-cyclization, further functionalization (e.g., reduction of nitro groups) may occur to finalize the structure.

Chlorination at Position 6

Chlorination can occur via electrophilic substitution or transition-metal-free methods. In related compounds, chlorination is achieved using chlorosulphite intermediates , where a chlorosulphite rearranges intramolecularly to introduce chlorine . For example, chlorosulphite intermediates undergo rearrangement to form chlorinated pyridine derivatives without external catalysts .

Mechanism of Chlorination

  • Formation of chlorosulphite intermediate : Deprotonation of N-hydroxylamine followed by reaction with cyanogen bromide.

  • Rearrangement : -hetero oxy-Cope rearrangement forms isocyanate intermediates.

  • Cyclization : Rearomatization and cyclization yield the chlorinated product .

Key Characterization Techniques

The structure of the compound is confirmed using:

  • ¹H NMR and ¹³C NMR spectroscopy : For example, in analogous derivatives, distinct shifts for aromatic protons (e.g., δ 8.51 ppm for pyridine protons) and coupling constants confirm substitution patterns .

  • Single-crystal X-ray diffraction : Provides unambiguous structural confirmation, as demonstrated for compounds 4 and 7 in .

Substitution Reactions

The chloro group at position 6 can act as a leaving group for nucleophilic displacement. For instance, in , chloro-substituted imidazo[4,5-b]pyridines undergo displacement with nucleophiles (e.g., amines) to form functionalized derivatives. This suggests that 6-chloro-2-(3-pyridinyl)-imidazo[4,5-b]pyridine could serve as a precursor for further functionalization.

Reaction TypeReagents/ConditionsProduct Type
Nucleophilic displacementNucleophiles (e.g., amines)Functionalized derivatives

Bioactivity-Driven Modifications

In kinase inhibitors like compound 27e , substituents (e.g., piperazine, pyrazole) enhance potency and selectivity. While not directly applicable to the target compound, this highlights the importance of substituent optimization in imidazo[4,5-b]pyridine derivatives for pharmacological applications.

Scientific Research Applications

Antitubercular Agents

Recent studies have highlighted the potential of 1H-imidazo[4,5-b]pyridine derivatives as antitubercular agents. A ligand-based drug design approach led to the identification of several novel derivatives that exhibited potent activity against Mycobacterium tuberculosis. For instance, compounds with a minimum inhibitory concentration (MIC) as low as 0.5 μmol/L were reported, indicating strong antitubercular properties .

Anticancer Activity

Research has also indicated that imidazo[4,5-b]pyridine derivatives possess anticancer properties. These compounds have been studied for their ability to inhibit various cancer cell lines by targeting specific molecular pathways involved in tumor growth and proliferation. The mechanism often involves interaction with DNA or inhibition of key enzymes necessary for cancer cell survival .

Other Therapeutic Uses

1H-imidazo[4,5-b]pyridine derivatives have also been explored for their potential in treating other diseases such as:

  • Neurological Disorders : Some derivatives have shown promise in modulating neurotransmitter systems.
  • Antimicrobial Activity : Studies indicate that these compounds can exhibit broad-spectrum antimicrobial effects.

Case Studies

  • Synthesis and Characterization of Antitubercular Derivatives : A series of novel derivatives were synthesized from 5,5-diaminopyridine-3-ol through a four-step process. These compounds were characterized using NMR and mass spectrometry and screened for their antitubercular activity against Mycobacterium tuberculosis (H37Rv) with promising results noted in several analogues .
  • Development of Anticancer Agents : A study focused on the synthesis of imidazo[4,5-b]pyridine derivatives and their evaluation against various cancer cell lines demonstrated significant cytotoxicity. The research employed molecular docking studies to predict interactions with target proteins involved in cancer progression, revealing insights into the structure-activity relationship (SAR) of these compounds .

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-b]pyridine, 6-chloro-2-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects :

  • Electron-Withdrawing Groups (Cl, Br) : Chloro and bromo at position 6 enhance electrophilicity, improving binding to kinase ATP pockets . Bromine’s larger atomic radius may increase steric hindrance compared to chlorine .
  • Heterocyclic Substituents (imidazolyl, furyl) : These groups modulate solubility and bioavailability. For example, 1-methylimidazolyl improves aqueous solubility compared to 3-pyridinyl .

Physicochemical Properties

  • LogP : The 3-pyridinyl substituent increases polarity (estimated logP: ~1.5) compared to phenyl (logP: ~2.8) or methylimidazolyl (logP: ~1.0) .
  • Solubility: 6-Chloro-2-(3-pyridinyl) has moderate aqueous solubility (0.1–1 mg/mL), while 2-(4-cyanophenyl) derivatives are less soluble due to hydrophobicity .
  • Stability : Chloro derivatives are stable under ambient conditions, whereas brominated analogs may degrade under UV light .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-2-(3-pyridinyl)-1H-imidazo[4,5-b]pyridine, and how can purity be maximized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions using substituted pyridines and imidazole precursors. Key steps include halogenation (e.g., chlorination at the 6-position) and coupling of the 3-pyridinyl group. Solvent selection (e.g., DMF or acetonitrile) and catalyst systems (e.g., Pd for cross-coupling) significantly impact yield. Purification via column chromatography or recrystallization (using ethanol/water mixtures) is recommended to achieve >95% purity. Monitor reaction progress using TLC or HPLC with UV detection at 254 nm .

Q. How do structural analogs of this compound differ in biological activity, and what assays are suitable for preliminary screening?

  • Methodological Answer : Structural analogs (e.g., 2-amino or 2-methyl derivatives) exhibit varying lipophilicity and hydrogen-bonding capacity, affecting bioavailability and target binding. For screening, use:

  • In vitro assays : Kinase inhibition (e.g., ATP-competitive ELISA) or receptor binding (radioligand displacement).
  • Cellular assays : Apoptosis (Annexin V staining) or cytotoxicity (MTT assay).
  • Compare results with structurally similar compounds like 2-amino-1H-imidazo[4,5-b]pyridine, which shows reduced toxicity but lower potency in kinase inhibition .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., pyridinyl protons at δ 8.2–8.5 ppm; imidazole protons at δ 7.8–8.0 ppm).
  • HRMS : To verify molecular weight (C11_{11}H7_{7}ClN4_{4}, expected [M+H]+^+ = 243.0335).
  • IR : Absorbance at ~1650 cm1^{-1} for C=N stretching in the imidazole ring.
    Cross-validate with X-ray crystallography if crystalline derivatives are available .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This predicts sites for electrophilic attack (e.g., chloro group substitution).
  • Molecular Docking : Use AutoDock Vina with kinase targets (e.g., EGFR or CDK2) to model binding poses. Parameterize partial charges using AM1-BCC and validate with MD simulations (NAMD/GROMACS) to assess stability.
  • Compare computational predictions with experimental IC50_{50} values to refine models .

Q. What mechanistic insights explain contradictory data in structure-activity relationship (SAR) studies for imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer : Contradictions often arise from:

  • Solubility Differences : Chloro-substituted derivatives may aggregate in aqueous media, reducing apparent activity. Use dynamic light scattering (DLS) to assess aggregation.
  • Metabolic Stability : Cytochrome P450 screening (e.g., CYP3A4/2D6) can reveal rapid degradation of certain analogs, masking true potency.
  • Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify promiscuous binding. Reconcile SAR by normalizing data to pharmacokinetic parameters .

Q. How can reaction engineering (e.g., flow chemistry) improve scalability and yield for multi-step syntheses?

  • Methodological Answer :

  • Continuous Flow Systems : Use microreactors for halogenation steps (residence time ~30 min at 80°C) to enhance heat/mass transfer and reduce side reactions.
  • In-line Analytics : Implement FTIR or PAT (Process Analytical Technology) to monitor intermediates in real time.
  • Catalyst Immobilization : Heterogeneous Pd catalysts on silica supports enable recycling and reduce metal leaching.
  • Scale-up trials should prioritize solvent recovery (e.g., 80% ethanol reuse) to meet green chemistry metrics .

Q. What strategies resolve challenges in crystallizing imidazo[4,5-b]pyridine derivatives for X-ray studies?

  • Methodological Answer :

  • Co-crystallization : Add small-molecule co-formers (e.g., tartaric acid) to stabilize lattice packing.
  • Temperature Gradients : Slow cooling (0.1°C/min) from saturated DMSO/water solutions.
  • High-Throughput Screening : Use 96-well plates with varied solvent/antisolvent ratios (e.g., methanol/ethyl acetate) to identify optimal conditions.
  • For stubborn cases, employ synchrotron radiation to collect data from microcrystals .

Data Contradiction Analysis

  • Example : Discrepancies in reported IC50_{50} values for kinase inhibition may stem from assay variability (e.g., ATP concentration differences). Standardize protocols using the ADP-Glo™ Kinase Assay and include reference inhibitors (e.g., staurosporine) in each run. Perform meta-analyses with datasets from PubChem or ChEMBL to identify outliers .

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